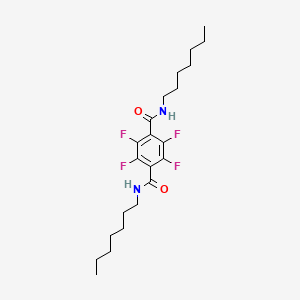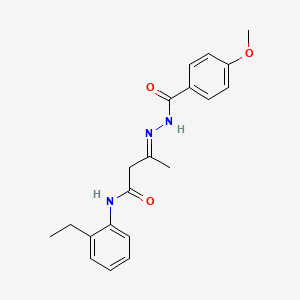![molecular formula C8H8N6O6 B15016070 3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione](/img/structure/B15016070.png)
3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE is a compound known for its high energy density and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE typically involves the reaction of 3,5-dinitro-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C to 5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazoles and hydrazones, depending on the reagents and conditions used .
Scientific Research Applications
3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other high-energy materials.
Biology: Studied for its potential use in biochemical assays and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE involves the interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to the modulation of their activity. The pathways involved include the inhibition of specific enzymes and the activation of signaling cascades that result in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE is unique due to its specific structural features that confer high thermal stability and insensitivity to impact. These properties make it a promising candidate for applications requiring high energy density and safety .
Properties
Molecular Formula |
C8H8N6O6 |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
(Z)-3-[(3,5-dinitro-1H-pyrazol-4-yl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C8H8N6O6/c1-3(15)5(4(2)16)9-10-6-7(13(17)18)11-12-8(6)14(19)20/h15H,1-2H3,(H,11,12)/b5-3-,10-9? |
InChI Key |
GVBYRMTXQOBZRH-HJNUGGRJSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016005.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B15016024.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B15016037.png)

![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
![(4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B15016050.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016056.png)
![2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol](/img/structure/B15016074.png)
